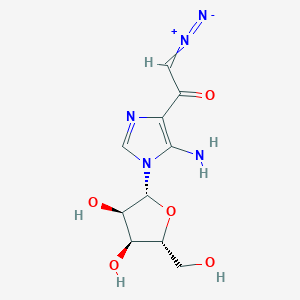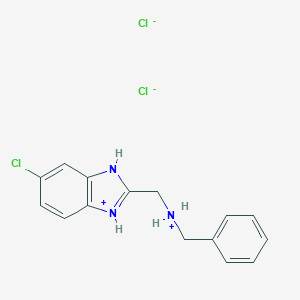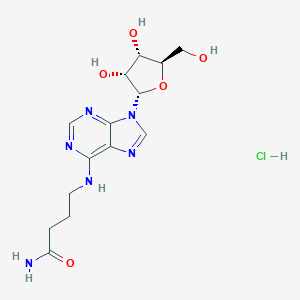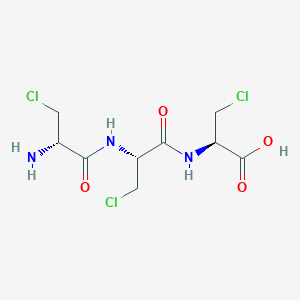
5-Amino-4-(diazoacetyl)-1-ribofuranosylimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-4-(diazoacetyl)-1-ribofuranosylimidazole, also known as AziR, is a synthetic compound that has been widely used in scientific research. It is a diazo compound that can be used as a photoaffinity label for proteins and nucleic acids. AziR has been used in a variety of applications, including protein labeling, RNA labeling, and DNA sequencing.
作用機序
5-Amino-4-(diazoacetyl)-1-ribofuranosylimidazole works by forming a reactive carbene intermediate upon UV irradiation. This intermediate can then react with nearby amino acid residues or nucleotides to form a covalent bond. This covalent bond can then be used to identify the interacting molecules.
Biochemical and Physiological Effects:
5-Amino-4-(diazoacetyl)-1-ribofuranosylimidazole has been shown to have minimal effects on protein and nucleic acid function. It has been used to label a variety of proteins and nucleic acids without affecting their activity or stability. However, care should be taken when using 5-Amino-4-(diazoacetyl)-1-ribofuranosylimidazole in live cells or organisms, as UV irradiation can cause damage to cellular components.
実験室実験の利点と制限
One advantage of 5-Amino-4-(diazoacetyl)-1-ribofuranosylimidazole is its specificity. It can be used to label specific proteins or nucleic acids in complex mixtures. Another advantage is its versatility. 5-Amino-4-(diazoacetyl)-1-ribofuranosylimidazole can be incorporated into nucleic acids by transcription or chemical synthesis, allowing for a variety of labeling strategies.
One limitation of 5-Amino-4-(diazoacetyl)-1-ribofuranosylimidazole is its requirement for UV irradiation. This can limit its use in live cells or organisms. Another limitation is its potential for non-specific labeling. Care should be taken to optimize labeling conditions to minimize non-specific labeling.
将来の方向性
There are many future directions for the use of 5-Amino-4-(diazoacetyl)-1-ribofuranosylimidazole in scientific research. One direction is the development of new labeling strategies. For example, 5-Amino-4-(diazoacetyl)-1-ribofuranosylimidazole could be used to label specific RNA modifications or to identify protein-RNA interactions in live cells. Another direction is the development of new photoaffinity labels with improved properties. For example, new labels could be developed with higher specificity or with lower UV irradiation requirements.
In conclusion, 5-Amino-4-(diazoacetyl)-1-ribofuranosylimidazole is a versatile and specific photoaffinity label that has been widely used in scientific research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 5-Amino-4-(diazoacetyl)-1-ribofuranosylimidazole has the potential to continue to be a valuable tool for identifying and characterizing protein and nucleic acid interactions.
合成法
5-Amino-4-(diazoacetyl)-1-ribofuranosylimidazole can be synthesized by reacting 5-amino-1-ribofuranosylimidazole with diazoacetyl chloride. The reaction takes place in the presence of a base such as triethylamine. The product can be purified by column chromatography or recrystallization.
科学的研究の応用
5-Amino-4-(diazoacetyl)-1-ribofuranosylimidazole has been widely used in scientific research as a photoaffinity label. It can be used to label proteins, RNA, and DNA. 5-Amino-4-(diazoacetyl)-1-ribofuranosylimidazole can be incorporated into nucleic acids by transcription or chemical synthesis. The labeled molecules can then be crosslinked to interacting proteins or nucleic acids by UV irradiation. This allows for the identification and characterization of protein-protein, protein-RNA, and protein-DNA interactions.
特性
CAS番号 |
105400-24-6 |
|---|---|
製品名 |
5-Amino-4-(diazoacetyl)-1-ribofuranosylimidazole |
分子式 |
C10H13N5O5 |
分子量 |
283.24 g/mol |
IUPAC名 |
1-[5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazol-4-yl]-2-diazoethanone |
InChI |
InChI=1S/C10H13N5O5/c11-9-6(4(17)1-14-12)13-3-15(9)10-8(19)7(18)5(2-16)20-10/h1,3,5,7-8,10,16,18-19H,2,11H2/t5-,7-,8-,10-/m1/s1 |
InChIキー |
IQHMIXCHRCLUID-VPCXQMTMSA-N |
異性体SMILES |
C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)C(=O)C=[N+]=[N-] |
SMILES |
C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)C=[N+]=[N-] |
正規SMILES |
C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)C=[N+]=[N-] |
同義語 |
5-ADRFI 5-amino-4-(diazoacetyl)-1-ribofuranosylimidazole |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B216727.png)
![[(2R,3R,4R,5R,6R)-6-[[(7R,10R,12S,13R,17R)-17-[(2R,6R)-7-acetyloxy-6-methylheptan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B216739.png)
![[(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B216748.png)
![2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol](/img/structure/B216751.png)
![Ethyl-[3-[4-[ethyl(dimethyl)azaniumyl]butyl-(2-hydroxyhexadecyl)-methylazaniumyl]propyl]-dimethylazanium;ethyl sulfate](/img/structure/B216764.png)

![(7,8,9,12,13,14,28,29,30,33,34,35-Dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl) 2-[[12-(11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl)-3,4,11,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-5-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B216782.png)

